Stattic

Descripción general

Descripción

Stattic es un inhibidor de molécula pequeña que se dirige selectivamente a la proteína transductora de señales y activadora de la transcripción 3 (STAT3). STAT3 es un factor de transcripción involucrado en varios procesos celulares, incluyendo el crecimiento celular y la apoptosis. Está constitutivamente activado en muchos cánceres, lo que lo convierte en un objetivo significativo para la terapia del cáncer .

Aplicaciones Científicas De Investigación

Stattic tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Química: Se utiliza como herramienta para estudiar la inhibición de STAT3 y sus efectos en los procesos celulares.

Biología: Se emplea en la investigación para comprender el papel de STAT3 en varias vías y enfermedades biológicas.

Medicina: Se investiga como un posible agente terapéutico para tratar cánceres con STAT3 constitutivamente activo.

Industria: Se utiliza en el desarrollo de nuevos fármacos y estrategias terapéuticas dirigidas a STAT3

Mecanismo De Acción

Stattic ejerce sus efectos inhibiendo selectivamente la activación, dimerización y translocación nuclear de STAT3. Se une al dominio SH2 de STAT3, evitando la unión de motivos peptídicos fosforilados por tirosina. Esta inhibición bloquea las vías de señalización descendentes mediadas por STAT3, lo que lleva a una mayor apoptosis en las células cancerosas dependientes de STAT3 .

Análisis Bioquímico

Biochemical Properties

Stattic selectively inhibits the activation, dimerization, and nuclear translocation of STAT3 . It has been shown to inhibit STAT3 phosphorylation, which is a key event in the activation of STAT3 . The inhibition of STAT3 by this compound is believed to occur through the impairment of the function of its SH2 domain, which is required for both tyrosine-phosphorylation and dimerization of STAT3 .

Cellular Effects

This compound has been shown to have profound effects on various types of cells. It inhibits cell viability and proliferation and significantly induces apoptosis . This compound has been found to decrease the levels of TNF-a and IL-6, prevent the activation of the caspase cascade, suppress cleavage of PARP, and decrease the quantity of TUNEL-positive cells . It also increases the apoptotic rate of STAT3-dependent breast cancer cell lines .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the activation, dimerization, and nuclear translocation of STAT3 . It prevents the binding of tyrosine-phosphorylated peptide motifs to the STAT3 SH2 domain, thereby inhibiting STAT3 activation . This not only inhibits STAT3 activation but also prevents dimerization of any STAT3 molecules that escape inhibition of activation .

Temporal Effects in Laboratory Settings

This compound has been shown to exert many STAT3-independent effects on cancer cells, calling for reassessment of results previously ascribed to STAT3 functions . It has been observed that this compound attenuates histone acetylation and neutralizes effects of the histone deacetylase (HDAC) inhibitor romidepsin .

Metabolic Pathways

Given its role as a STAT3 inhibitor, it is likely to be involved in pathways related to cell survival, proliferation, inflammation, and apoptosis .

Transport and Distribution

It is known that this compound selectively inhibits the activation, dimerization, and nuclear translocation of STAT3 , suggesting that it may interact with transporters or binding proteins that facilitate these processes.

Subcellular Localization

This compound has been shown to prevent the nuclear translocation of STAT3, suggesting that it may localize in the cytoplasm

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Stattic se sintetiza a través de una serie de reacciones químicas que involucran reactivos y condiciones específicas. La síntesis generalmente implica la preparación de compuestos intermedios, que luego se someten a reacciones adicionales para producir this compound. La ruta sintética exacta y las condiciones de reacción pueden variar, pero generalmente involucran el uso de disolventes orgánicos, catalizadores y condiciones controladas de temperatura y presión .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, al mismo tiempo que se minimizan los costes y el impacto ambiental. Esto a menudo incluye el uso de reactores de gran escala, sistemas de flujo continuo y técnicas avanzadas de purificación .

Análisis De Reacciones Químicas

Tipos de reacciones

Stattic se somete a varias reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir this compound en formas reducidas.

Sustitución: This compound puede someterse a reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como haluros o aminas.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede producir derivados oxidados con actividad biológica alterada, mientras que la reducción puede producir formas reducidas con diferentes propiedades .

Comparación Con Compuestos Similares

Stattic es único entre los inhibidores de STAT3 debido a su naturaleza no peptídica y la inhibición selectiva del dominio SH2 de STAT3. Compuestos similares incluyen:

S31-201: Otro inhibidor de STAT3 con un mecanismo de acción diferente.

BP-1-102: Un inhibidor de molécula pequeña que se dirige al dominio SH2 de STAT3.

La singularidad de this compound radica en su capacidad para inhibir la activación, dimerización y translocación nuclear de STAT3, lo que lo convierte en una herramienta valiosa para la investigación y posibles aplicaciones terapéuticas .

Propiedades

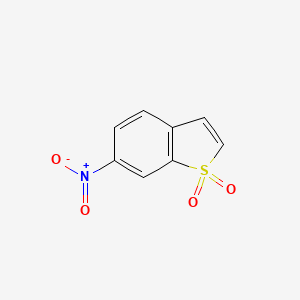

IUPAC Name |

6-nitro-1-benzothiophene 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4S/c10-9(11)7-2-1-6-3-4-14(12,13)8(6)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRGOUHITGRLBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CS2(=O)=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381575 | |

| Record name | 6-Nitro-1-benzothiophene 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19983-44-9 | |

| Record name | Stattic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19983-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitro-1-benzothiophene 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Nitrobenzo[b]thiophene 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Stattic?

A1: this compound primarily targets the signal transducer and activator of transcription 3 (STAT3) protein. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound interact with STAT3?

A2: this compound binds to the SH2 domain of STAT3, hindering its dimerization and subsequent translocation to the nucleus. [, ] This interaction is believed to be irreversible and possibly involves a covalent bond formation between this compound and STAT3. []

Q3: Does the activation state of STAT3 influence this compound binding?

A3: this compound inhibits STAT3 activity both in vitro and in vivo, regardless of its phosphorylation status. [, , , , ]

Q4: Does this compound affect cellular processes beyond STAT3 inhibition?

A4: Research suggests that this compound may exert STAT3-independent effects, such as attenuating histone acetylation, modulating gene expression, promoting autophagy, and causing cell death. [] It can also inhibit glutathione reductase, leading to reactive oxygen species (ROS) accumulation and cell death in a STAT3-independent manner. [, ]

Q5: What is the chemical name and molecular formula of this compound?

A5: this compound's chemical name is 6-nitrobenzo[b]thiophene-1,1-dioxide, and its molecular formula is C8H5NO4S. [, , , ]

Q6: What is the molecular weight of this compound?

A6: The molecular weight of this compound is 211.19 g/mol.

Q7: Is there any spectroscopic data available for this compound?

A7: While the provided research articles do not delve into detailed spectroscopic characterization, they mention using techniques like high performance liquid chromatography (HPLC) with UV detection for quantifying this compound. []

Q8: Are there studies on this compound's material compatibility and stability?

A8: The provided research focuses on this compound's biological activity. While its formulation in nanoparticles implies compatibility with certain polymers, dedicated material compatibility and stability studies are not discussed. [, ]

Q9: Does this compound possess any catalytic properties?

A9: The research primarily focuses on this compound's inhibitory role, and there is no evidence suggesting it possesses catalytic properties.

Q10: What is known about this compound's stability under different conditions?

A10: Information regarding this compound's inherent stability under various conditions is limited in the provided research.

Q11: What formulation strategies have been explored to improve this compound's delivery?

A11: Researchers have investigated encapsulating this compound within nanoparticles to enhance its delivery and efficacy. These include:

- Polymeric micelles using poly(ethylene glycol)-block-poly(caprolactone) (PEG-b-PCL) copolymers: These micelles demonstrated increased this compound solubility and promising drug release profiles. [, ]

- Albumin nanoparticles: These particles exhibited controlled this compound release and enhanced anti-migratory effects in vitro. []

- Chitosan-coated poly(lactic-co-glycolic acid) (C-PLGA) nanoparticles: This formulation showed promising antitumor and anti-metastatic activities in vivo. []

Q12: Is there information on this compound's compliance with SHE regulations?

A12: The provided research focuses on this compound's biological activity and mechanism, with limited details regarding its SHE regulatory aspects.

Q13: What is known about this compound's pharmacokinetics and pharmacodynamics?

A13: The provided research primarily focuses on this compound's in vitro and in vivo effects on cancer models. Specific details regarding its absorption, distribution, metabolism, and excretion (ADME) are limited.

Q14: What is the safety profile of this compound?

A14: While the research highlights this compound's therapeutic potential, more comprehensive toxicological studies are needed to establish its long-term safety profile.

Q15: What types of cancer cells are sensitive to this compound treatment in vitro?

A15: In vitro studies demonstrate this compound's efficacy against various cancer cell lines, including:

- Breast cancer: MDA-MB-231, MDA-MB-435S, SUM149 [, , ]

- Hepatocellular carcinoma: HepG2, Bel-7402, SMMC-7721 []

- Esophageal squamous cell carcinoma: ECA109 []

- Prostate cancer: PC-3, DU145 [, ]

- Cervical cancer [, ]

- Colon cancer: HT-29 []

- Ovarian cancer: A2780, PEO4, C200, OVCAR3 [, ]

Q16: What are the observed effects of this compound on cancer cells in vitro?

A16: this compound exhibits various anti-cancer effects in vitro, including:

- Inhibition of cell viability and proliferation [, , , , , , , , , ]

- Induction of apoptosis [, , , , , , , , , ]

- Inhibition of cell migration and invasion [, , , , ]

- Cell cycle arrest [, , ]

- Sensitization to chemotherapy and radiotherapy [, , , , ]

Q17: Has this compound been tested in in vivo models of cancer?

A17: Yes, this compound has shown efficacy in preclinical animal models of various cancers.

- It reduced tumor growth in a xenograft model of esophageal squamous cell carcinoma. []

- It suppressed tumor growth and metastasis in a murine model of metastatic mammary tumor. []

- It decreased the growth of xenograft tumors formed by cervical cancer cells in nude mice. [, ]

- It attenuated the growth of STAT3-overexpressing ovarian cancer cells in a xenograft mouse model. []

Q18: What are the effects of this compound in models of other diseases?

A18: Beyond cancer, this compound has shown therapeutic potential in:

- Rheumatoid arthritis: Alleviated pulmonary fibrosis in a mouse model of rheumatoid arthritis-relevant interstitial lung disease. []

- Acute hepatic damage: Mitigated LPS/d-GalN-induced hepatic injury in mice. []

- Experimental autoimmune encephalomyelitis: Ameliorated disease symptoms and reduced autoinflammation in a relapsing-remitting model in mice. []

Q19: Are there known resistance mechanisms to this compound?

A19: While this compound demonstrates promising anti-tumor activity, specific resistance mechanisms have not been extensively characterized in the provided research.

Q20: What analytical methods are commonly used to study this compound?

A20: Common methods include:

- High performance liquid chromatography (HPLC) with UV detection for quantification. [, ]

- Western blotting for assessing protein expression and phosphorylation levels. [, , , , , , , , , , , , , , , , , , , , , , ]

- Flow cytometry for analyzing cell death, ROS levels, and mitochondrial membrane potential. [, , , ]

- Immunohistochemistry for examining protein expression in tissues. [, , , ]

- Quantitative RT-PCR for measuring gene expression. [, , , , , ]

Q21: What are the environmental impacts of this compound?

A21: The provided research primarily focuses on this compound's biological activity and does not provide information on its environmental impact.

Q22: What are the alternatives to this compound?

A22: The research mentions other STAT3 inhibitors, such as:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1682556.png)

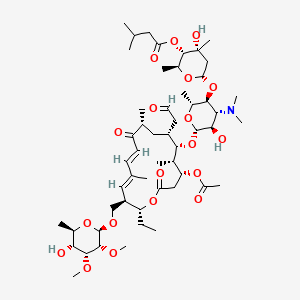

![2-[(4R,5S,6S,7R,9R,11E,13E,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;2-hydroxypropanoic acid](/img/structure/B1682566.png)